molecular formula C12H10BrN3O B8458263 (3-Amino-6-bromo-5-methylpyrazin-2-yl)(phenyl)methanone

(3-Amino-6-bromo-5-methylpyrazin-2-yl)(phenyl)methanone

Cat. No. B8458263
M. Wt: 292.13 g/mol
InChI Key: PCRKUVBZBWBQFU-UHFFFAOYSA-N
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Patent
US08846687B2

Procedure details

Potassium carbonate (0.23 g, 1.64 mmol) is dissolved in glacial acetic acid (5 ml, 1.64 mmol) and (3-amino-5-methyl-pyrazin-2-yl)-phenyl-methanone (0.17 g, 0.82 mmol) and bromine (0.055 ml, 1.07 mmol) are added. The resulting yellow solution is stirred at room temperature for 1.5 hours. The solvent is removed in vacuo, and the residue is suspended in DCM, filtered and washed with DCM. The filtrated is concentrated and dried in vacuo to yield the title compound as a yellow solid. [M+H]+ 292.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
(3-amino-5-methyl-pyrazin-2-yl)-phenyl-methanone
Quantity
0.17 g
Type
reactant
Reaction Step Two
Quantity
0.055 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C(O)(=O)C.[NH2:11][C:12]1[C:13]([C:19]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:20])=[N:14][CH:15]=[C:16]([CH3:18])[N:17]=1.[Br:27]Br>>[NH2:11][C:12]1[C:13]([C:19]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:20])=[N:14][C:15]([Br:27])=[C:16]([CH3:18])[N:17]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
(3-amino-5-methyl-pyrazin-2-yl)-phenyl-methanone
Quantity
0.17 g
Type
reactant
Smiles
NC=1C(=NC=C(N1)C)C(=O)C1=CC=CC=C1
Name
Quantity
0.055 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting yellow solution is stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrated is concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC=1C(=NC(=C(N1)C)Br)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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